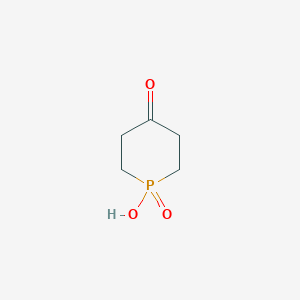
1-Hydroxyphosphinan-4-one 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyphosphinan-4-one 1-oxide, also known as tetrahydrothiopyran-4-one 1,1-dioxide, is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Intramolecular Dieckmann Condensation: The most common synthetic route involves intramolecular Dieckmann condensation. Starting from 3,3’-thiodipropanoates, this method yields 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are subsequently hydrolyzed and decarboxylated to form the desired compound .
Addition of Hydrogen Sulfide to Divinyl Ketones: Another effective approach is the double addition of hydrogen sulfide or its derivatives (hydrosulfide or sodium sulfide) to divinyl ketones. This method leads to stereoselective formation of tetrahydrothiopyran-4-ones .
Chemical Reactions Analysis
1-Hydroxyphosphinan-4-one 1-oxide can undergo various reactions:
Oxidation: It can be oxidized to form related sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions. Common reagents include NaOMe, NaH, NaSH, and halides. The major products depend on the specific reaction conditions.
Scientific Research Applications
1-Hydroxyphosphinan-4-one 1-oxide finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Potential antitumor, antibacterial, and antifungal properties.
Medicine: Inhibitors of phosphodiesterase and β-secretase BACE1.
Industry: Precursors to natural product analogs.
Mechanism of Action
The exact mechanism by which this compound exerts its effects varies depending on its specific application. It may interact with molecular targets and pathways relevant to its biological activity.
Comparison with Similar Compounds
While 1-Hydroxyphosphinan-4-one 1-oxide has unique properties, it shares similarities with other sulfur-containing compounds. Further research can explore these analogs and their distinct features.
Properties
Molecular Formula |
C5H9O3P |
|---|---|
Molecular Weight |
148.10 g/mol |
IUPAC Name |
1-hydroxy-1-oxo-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C5H9O3P/c6-5-1-3-9(7,8)4-2-5/h1-4H2,(H,7,8) |
InChI Key |
BJFVPBBNKHOEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=O)(CCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















